{[4-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine hydrochloride
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Overview
Description
{[4-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine hydrochloride is an organic compound that belongs to the class of substituted phenylamines. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a methyl group and an isopropylamine moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine hydrochloride typically involves multiple steps:
Formation of the Benzyloxy Group: The initial step involves the reaction of benzyl alcohol with a phenol derivative under basic conditions to form the benzyloxy group.
Attachment to the Phenyl Ring: The benzyloxy group is then attached to a phenyl ring through a nucleophilic substitution reaction.
Introduction of the Isopropylamine Moiety: The final step involves the reaction of the benzyloxyphenylmethyl intermediate with isopropylamine under acidic conditions to form the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the phenyl ring or the amine group, resulting in the formation of various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines are used under basic or acidic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Reduced phenylamines and alcohols.
Substitution: Various substituted phenylamines depending on the nucleophile used.
Scientific Research Applications
{[4-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[4-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy group enhances its binding affinity to these targets, while the isopropylamine moiety influences its pharmacokinetic properties. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
{[4-(Methoxy)phenyl]methyl}(propan-2-yl)amine hydrochloride: Similar structure but with a methoxy group instead of a benzyloxy group.
{[4-(Ethoxy)phenyl]methyl}(propan-2-yl)amine hydrochloride: Contains an ethoxy group instead of a benzyloxy group.
Uniqueness
The presence of the benzyloxy group in {[4-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine hydrochloride provides unique steric and electronic properties that differentiate it from its analogs. This uniqueness can result in distinct biological activities and chemical reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]propan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.ClH/c1-14(2)18-12-15-8-10-17(11-9-15)19-13-16-6-4-3-5-7-16;/h3-11,14,18H,12-13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSPLXSIZHQVFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)OCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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